molecular formula C12H11NS2 B082315 Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) CAS No. 13037-43-9

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)

Cat. No. B082315
CAS RN: 13037-43-9
M. Wt: 233.4 g/mol
InChI Key: AMWMILZYBSFDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI), also known as CMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMN is a thiol compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is not fully understood, but it is believed to be related to its thiol group. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to react with thiol groups on proteins, leading to changes in protein structure and function. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to induce oxidative stress in cells, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to have various biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of protein structure and function. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in lab experiments is its thiol group, which allows it to react with proteins and other biomolecules. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is relatively easy to synthesize and purify, making it a convenient reagent for research. However, one limitation of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI). One area of interest is the development of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)-based anticancer drugs, which could potentially be used to treat a variety of cancers. Additionally, further investigation is needed to fully understand the mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) and its effects on protein structure and function. Finally, the potential applications of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in materials science, such as the synthesis of thiol-functionalized polymers and nanoparticles, warrant further investigation.

Synthesis Methods

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) can be synthesized using a two-step process involving the reaction of naphthalene-1-thiol with methyl chloroformate followed by the reaction of the resulting intermediate with sodium sulfide. The resulting product is purified using column chromatography to obtain pure Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI).

Scientific Research Applications

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been used as a thiol reagent to investigate the role of thiols in protein structure and function. In materials science, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles.

properties

CAS RN

13037-43-9

Product Name

Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

methyl N-naphthalen-1-ylcarbamodithioate

InChI

InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

AMWMILZYBSFDJC-UHFFFAOYSA-N

Isomeric SMILES

CSC(=NC1=CC=CC2=CC=CC=C21)S

SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

Other CAS RN

13037-43-9

synonyms

1-Naphthalenedithiocarbamic acid methyl ester

Origin of Product

United States

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